molecular formula C15H18N4OS B2439076 (E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one CAS No. 327062-25-9

(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2439076
CAS No.: 327062-25-9
M. Wt: 302.4
InChI Key: ZAILFKFWNRWEBU-MHWRWJLKSA-N
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Description

(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidin-4-one family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiazolidinone ring, along with the hydrazono and benzylidene groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then reacted with allyl bromide and a base, such as sodium hydroxide, to introduce the allyl group. Finally, the cyclization of the intermediate product is achieved using a suitable acid catalyst, such as hydrochloric acid, to form the thiazolidin-4-one ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazono group to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiazolidin-4-one derivatives

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, the compound is being explored as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one can be compared with other similar compounds, such as:

    Thiazolidin-4-one derivatives: These compounds share the thiazolidinone ring structure and exhibit similar biological activities. the presence of different substituents can significantly impact their chemical properties and biological activities.

    Hydrazono derivatives: Compounds containing the hydrazono group also show diverse biological activities. The combination of the hydrazono group with the thiazolidinone ring in this compound enhances its unique properties.

By comparing these compounds, researchers can better understand the structure-activity relationships and design more effective and selective therapeutic agents.

Properties

IUPAC Name

(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-4-5-13-14(20)17-15(21-13)18-16-10-11-6-8-12(9-7-11)19(2)3/h4,6-10,13H,1,5H2,2-3H3,(H,17,18,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAILFKFWNRWEBU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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